Cas no 96-17-3 (2-Methylbutyraldehyde)

2-Methylbutyraldehyde structure
2-Methylbutyraldehyde structure
Nom du produit:2-Methylbutyraldehyde
Numéro CAS:96-17-3
Le MF:C5H10O
Mégawatts:86.1323018074036
MDL:MFCD00006984
CID:34840
PubChem ID:7284

2-Methylbutyraldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 2-Methylbutyraldehyde
    • 2-Methylbutanal
    • 2-Methylbutyraldehyd
    • Methyl ethyl acetaldehyde
    • Butanal, 2-methyl-
    • 2-Formylbutane
    • 2-Methylbutyric aldehyde
    • Methylethylacetaldehyde
    • 2-Methyl-1-butanal
    • 2-Ethylpropanal
    • Butyraldehyde, 2-methyl-
    • Acetaldehyde, ethylmethyl-
    • alpha-Methylbutanal
    • 2-methyl butyraldehyde
    • alpha-Methylbutyraldehyde
    • alpha-2-Methyl-n-butanal
    • alpha-Methylbutyric aldehyde
    • FEMA No. 2691
    • 2-Methylbutyraldehyde (natural)
    • .alpha.-Methylbutanal
    • (+/-)-2-Methylbutanal
    • .alpha.
    • 2-Methylbutanal (ACI)
    • Butyraldehyde, 2-methyl- (6CI, 8CI)
    • Butyraldehyde, α-methyl- (3CI)
    • (RS)-2-Methylbutanal
    • (±)-2-Methylbutanal
    • (±)-2-Methylbutyraldehyde
    • NSC 77077
    • α-Methyl-n-butanal
    • α-Methylbutanal
    • α-Methylbutyraldehyde
    • α-Methylbutyric aldehyde
    • MDL: MFCD00006984
    • Piscine à noyau: 1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
    • La clé Inchi: BYGQBDHUGHBGMD-UHFFFAOYSA-N
    • Sourire: O=CC(CC)C
    • BRN: 1633540

Propriétés calculées

  • Qualité précise: 86.073
  • Masse isotopique unique: 86.073
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 6
  • Nombre de liaisons rotatives: 2
  • Complexité: 41.2
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 17.1
  • Charge de surface: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 1.1

Propriétés expérimentales

  • Couleur / forme: Liquide incolore à jaune pâle.
  • Dense: 0.806 g/mL at 20 °C
    0.804 g/mL at 25 °C(lit.)
  • Point de fusion: -67.38°C (estimate)
  • Point d'ébullition: 90-92 °C(lit.)
  • Point d'éclair: Température Fahrenheit: 39.2°f
    Degrés Celsius: 4 ° C
  • Indice de réfraction: n20/D 1.3919(lit.)
  • Coefficient de répartition de l'eau: Soluble in water, ether, and alcohol.
  • Le PSA: 17.07000
  • Le LogP: 1.23140
  • Sensibilité: Air Sensitive
  • Solubilité: Légèrement soluble dans l'eau, soluble dans l'éthanol, l'éther, l'acétone et le propylène glycol.
  • FEMA: 2691

2-Methylbutyraldehyde Informations de sécurité

2-Methylbutyraldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110702-25g
2-Methylbutanal
96-17-3 98%
25g
¥63.00 2024-04-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5090-500 mg
2-Methylbutyraldehyde
96-17-3 98.92%
500MG
¥1120.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5090-1 g
2-Methylbutyraldehyde
96-17-3 98.92%
1g
¥1568.00 2022-03-01
Apollo Scientific
OR921296-100g
2-Methylbutyraldehyde
96-17-3 95%
100g
£108.00 2025-02-20
TRC
M294285-1g
2-Methylbutyraldehyde
96-17-3
1g
$ 138.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-5ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
5ml
¥51.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-100ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
100ml
¥204.90 2023-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5090-25 mg
2-Methylbutyraldehyde
96-17-3 98.92%
25mg
¥246.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5090-100 mg
2-Methylbutyraldehyde
96-17-3 98.92%
100MG
¥570.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M33476-250G
2-Methylbutyraldehyde
96-17-3 95%
250G
¥3523.26 2022-02-23

2-Methylbutyraldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
Distribution of labeled plant growth regulators within cells
Zwar, J. A.; Brown, Robert, Nature (London, 1968, 220(5166), 500-1

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen
Référence
Interconversion of pure individual isomers of hydroperoxides of unsaturated fatty acid methyl esters
Chan, H. W. S.; Levett, G., Actes Congr. Mond. - Soc. Int. Etude Corps Gras, 1976, , 13-18

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
Référence
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  Hexamethylphosphoramide ,  Lithium iodide Solvents: Dimethyl sulfide
Référence
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; Dabbagh, Gary, Tetrahedron, 1989, 45(2), 425-34

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Référence
Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst
Sommovigo, Milena; Alper, Howard, Tetrahedron Letters, 1993, 34(1), 59-62

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  2-Chloro-4,6-dimethoxy-1,3,5-triazine Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Solvents: Ethyl acetate
Référence
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C
Falorni, Massimo; Giacomelli, Giampaolo; Porcheddu, Andrea; Taddei, Maurizio, Journal of Organic Chemistry, 1999, 64(24), 8962-8964

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Silica ,  Oxygen Catalysts: Bismuthate(3-), hexachloro-, (OC-6-11)-, hydrogen, compd. with piperazine hydroc… Solvents: Ethyl acetate ;  2 - 4 h, 20 °C
Référence
Application of (C4H12N2)2[BiCl6]Cl·H2O/SiO2 in the synthesis of hydratropic aldehyde and its analogs
Nie, Shipeng; Shen, Wei; Gao, Yuhua; Tang, Yan; Zhang, Xiang; et al, Youji Huaxue, 2015, 35(11), 2393-2398

Synthetic Routes 8

Conditions de réaction
Référence
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; Arvanaghi, Massoud, Angewandte Chemie, 1981, 93(10), 925-6

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Dipotassium phosphate ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
Référence
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: N-Methylformanilide Solvents: Tetrahydrofuran
Référence
Carbenes from alkyl halides and organolithium compounds. V. Formation of alkylcyclopropenes by ring closure of alkenyl substituted carbenoid intermediates
Closs, Gerhard L.; Closs, Liselotte E., Journal of the American Chemical Society, 1963, 85, 99-104

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen ,  Cholestan-3-one, cyclic 1,2-bis[(diphenylphosphino)methyl]-1,2-ethanediyl acetal… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene
Référence
The hydroformylation reaction
Ojima, Iwao; Tsai, Chung-Ying; Tzamarioudaki, Maria; Bonafoux, Dominique, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: (3-Aminopropyl)triethoxysilane ,  Iron oxide (Fe3O4) ,  Palladium ,  Silica ,  2-Propenoic acid, methyl ester, polymer with 1-ethenyl-1H-imidazole Solvents: Water ;  22 h, 100 °C
Référence
Highly dispersible and magnetically recyclable poly(1-vinyl imidazole) brush coated magnetic nanoparticles: an effective support for the immobilization of palladium nanoparticles
Pourjavadi, Ali; Safaie, Niloofar; Hosseini, Seyed Hassan; Bennett, Craig, New Journal of Chemistry, 2016, 40(2), 1729-1736

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Dichloronitrosylbis(triphenylphosphine)rhodium ;  6 h, 3 MPa, 100 °C
Référence
Organic rhodium catalyst for hydroformylation reaction and its application in alkanal manufacture
, China, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  1 h, rt
Référence
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue, 2015, 32(6), 666-670

Synthetic Routes 15

Conditions de réaction
Référence
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Référence
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane
Référence
Approaches to Carbons 6-14 of Ebelactone A, Using Silicon
Ware, Anne Carole, 1988, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Water ,  Dichlorohydrobis(tricyclohexylphosphine)rhodium Solvents: Xylene
Référence
Chemospecific, biphasic reduction of α,β-unsaturated aldehydes and ketones catalyzed by rhodium complex (Cy3P)2Rh(H)Cl2
Grushin, Vladimir V.; Alper, Howard, Organometallics, 1991, 10(4), 831-3

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Hydrogen peroxide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- ,  Borane Solvents: Tetrahydrofuran ,  Water
Référence
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

2-Methylbutyraldehyde Raw materials

2-Methylbutyraldehyde Preparation Products

2-Methylbutyraldehyde Fournisseurs

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:96-17-3)
Numéro de commande:SFD121
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:01
Prix ($):
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-17-3)2-Methylbutyraldehyde
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:96-17-3)
SDF120
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête